[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 1170047-48-9
VCID: VC2806521
InChI: InChI=1S/C16H21N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10-12,17H2,1H3
SMILES: CN1C=CC=C1C(CN)N2CCC3=CC=CC=C3C2
Molecular Formula: C16H21N3
Molecular Weight: 255.36 g/mol

[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine

CAS No.: 1170047-48-9

Cat. No.: VC2806521

Molecular Formula: C16H21N3

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine - 1170047-48-9

Specification

CAS No. 1170047-48-9
Molecular Formula C16H21N3
Molecular Weight 255.36 g/mol
IUPAC Name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethanamine
Standard InChI InChI=1S/C16H21N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10-12,17H2,1H3
Standard InChI Key RHHWRLQMQJQVOW-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(CN)N2CCC3=CC=CC=C3C2
Canonical SMILES CN1C=CC=C1C(CN)N2CCC3=CC=CC=C3C2

Introduction

Chemical Properties and Structure

[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is characterized by its hybrid structure containing both dihydroisoquinoline and methylpyrrole moieties. The compound demonstrates interesting chemical properties arising from the fusion of these two heterocyclic systems.

Basic Physicochemical Properties

The fundamental physical and chemical properties of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine are summarized in Table 1:

PropertyValue
CAS Number1170047-48-9
Molecular FormulaC₁₆H₂₁N₃
Molecular Weight255.36 g/mol
PubChem CID44116829
Structural ClassificationHeterocyclic amine
SolubilityLimited water solubility, soluble in organic solvents

The compound features a dihydroisoquinoline ring system connected to a methylpyrrole ring through an ethylamine bridge. This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions.

Structural Analysis

The molecular structure consists of three key components:

  • A 3,4-dihydroisoquinoline ring system

  • A 1-methyl-1H-pyrrole ring

  • An ethylamine linker

This arrangement results in a compound with multiple functional groups and stereochemical considerations. The nitrogen atom in the dihydroisoquinoline ring and the primary amine group provide basic sites, while the pyrrole ring contributes aromatic character to the molecule.

Derivatives and Related Compounds

Several derivatives of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine have been synthesized and studied, primarily focusing on modifications to the amine group through sulfonamide formation.

Sulfonamide Derivatives

Two notable sulfonamide derivatives have been documented:

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS: 1049469-38-6)

    • Molecular Formula: C₂₄H₂₉N₃O₃S

    • Molecular Weight: 439.57 g/mol

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide (CAS: 1049469-63-7)

    • Molecular Formula: C₂₂H₂₃F₂N₃O₂S

    • Molecular Weight: 431.5 g/mol

These derivatives represent important modifications that could potentially alter the biological properties, pharmacokinetics, and target selectivity of the parent compound.

Structural Components and Related Compounds

Understanding the individual components of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine provides additional context for its chemistry and potential applications:

Dihydroisoquinoline Component

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS: 53356-51-7) is a simpler analog that contains the dihydroisoquinoline scaffold without the pyrrole moiety:

  • Molecular Formula: C₁₁H₁₆N₂

  • Used in the preparation of various heterocyclic compounds

Pyrrole Component

Several related pyrrole-containing amines have been studied:

  • 2-(1H-pyrrol-2-yl)ethan-1-amine (CAS: 40808-62-6)

    • Molecular Formula: C₆H₁₀N₂

    • Molecular Weight: 110.16 g/mol

  • 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS: 83732-75-6)

    • Molecular Formula: C₇H₁₂N₂

    • Molecular Weight: 124.18 g/mol

These compounds serve as important building blocks in heterocyclic chemistry and provide synthetic handles for further elaboration.

Research Findings and Future Directions

Current research involving [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is primarily focused on synthesis, characterization, and preliminary biological evaluation. The hybrid nature of this compound, combining two pharmacologically relevant heterocyclic systems, presents numerous opportunities for future investigation.

Current Research Status

Research on this compound appears to be in early stages, with most efforts focused on:

  • Synthetic methodology development

  • Creation of derivative libraries through functionalization of the primary amine

  • Preliminary structure-activity relationship studies

The sulfonamide derivatives represent the most well-documented elaborations of the basic scaffold, suggesting ongoing interest in developing this chemical series .

Future Research Directions

Several promising research directions could enhance understanding of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine:

  • Comprehensive biological screening: Systematic evaluation against various biological targets to identify potential therapeutic applications.

  • Structural optimization: Rational design of derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

  • Mechanistic studies: Investigation of the molecular mechanisms underlying any observed biological activities.

  • Computational modeling: Use of in silico approaches to predict binding interactions with potential biological targets.

  • Green chemistry approaches: Development of more sustainable synthesis methods with improved efficiency and reduced environmental impact.

Spectroscopic and Analytical Characterization

Proper identification and characterization of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is essential for research purposes. Several analytical techniques can be employed for this purpose.

Spectroscopic Identification

While specific spectral data for [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine is limited in the available literature, expected spectroscopic characteristics can be inferred:

  • NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the isoquinoline and pyrrole rings, as well as signals for the methyl group attached to the pyrrole nitrogen and the ethylamine linker.

  • Mass Spectrometry: The compound would exhibit a molecular ion peak at m/z 255 corresponding to its molecular weight, with fragmentation patterns likely showing the cleavage of the ethylamine linker.

  • IR Spectroscopy: Expected bands would include N-H stretching from the primary amine, C-H stretching from aromatic and aliphatic regions, and C=C and C=N stretching from the heterocyclic rings.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would be suitable techniques for the purification and analysis of this compound and its derivatives. These methods would allow for the determination of purity and the detection of potential synthesis byproducts.

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